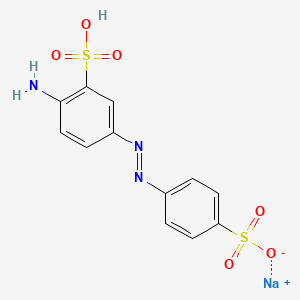

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate

Übersicht

Beschreibung

Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is a water-soluble organic dye belonging to the class of azo dyes. . This compound is widely used in various applications due to its vibrant color and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate typically involves the diazotization of 4-nitroaniline followed by coupling with 3,4-disulfonic acid . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same fundamental steps as laboratory synthesis but with enhanced control over reaction parameters such as temperature, pH, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives of the parent compound.

Reduction: Amines derived from the reduction of the azo group.

Substitution: Substituted derivatives depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Dye Industry

- Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate is primarily used as a dye intermediate. It is involved in the production of various azo dyes which are widely utilized in textiles, inks, and plastics due to their vibrant colors and stability.

- Table 1: Dyeing Properties

Property Value Light Fastness Good Heat Resistance Up to 140°C Solubility in Water Moderate

-

Biological Research

- Recent studies have demonstrated its potential in biological applications, particularly as an antimicrobial agent. The compound exhibits significant activity against various bacterial strains and fungi.

- Case Study : A study evaluated the antimicrobial properties of synthesized compounds related to this compound. Results showed broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Saccharomyces cerevisiae .

-

Material Science

- The compound is also explored in the development of advanced materials such as sensors and coatings due to its chemical reactivity and ability to form stable complexes with metals.

- Application Example : In the synthesis of polymer composites that require specific color properties or functionalization for enhanced performance.

The compound has been tested for various biological activities:

- Antimicrobial Activity : Exhibits significant inhibition against pathogens such as Staphylococcus aureus and Bacillus subtilis.

- Antidiabetic Potential : Demonstrated effectiveness in inhibiting enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile:

- Potential carcinogenic effects have been noted with similar azo compounds; thus, handling precautions are recommended.

- Environmental impact assessments should be conducted when used in large-scale applications to mitigate risks associated with azo dye disposal.

Wirkmechanismus

The mechanism of action of sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include electron transfer and binding to specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate vs. Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate: Both compounds share similar structures but differ in their specific functional groups and applications.

Acid Yellow 9: Another azo dye with similar properties but different applications in the industry.

Uniqueness: Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its water solubility and vibrant color make it particularly valuable in various applications .

Biologische Aktivität

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate, also known as Acid Yellow 9 monosodium salt, is a compound of significant interest in biological and environmental research due to its role as an azo dye. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

- Chemical Formula : C₁₂H₁₀N₃NaO₆S₂

- Molecular Weight : 379.34 g/mol

- CAS Number : 74543-21-8

This compound features an azo group (-N=N-) linked to aromatic amines and sulfonic acid groups, contributing to its solubility and reactivity in biological systems.

Target Organisms

This compound is primarily degraded by specific microorganisms such as:

- Streptomyces spp.

- Phanerochaete chrysosporium

These organisms utilize the compound as a carbon and nitrogen source, facilitating its breakdown through enzymatic reactions that cleave the azo bond, resulting in the formation of aromatic amines .

Biochemical Pathways

The degradation process involves several biochemical pathways:

- Enzymatic Reduction : Azo reductases catalyze the reduction of the azo group to form amines.

- Oxidative Reactions : Under certain conditions, oxidative processes can lead to the formation of various metabolites.

Cellular Interactions

This compound exhibits various cellular effects:

- In bacterial cells like Pseudomonas fluorescens , it can serve as a sole carbon source.

- It influences cellular metabolism and may induce oxidative stress at higher concentrations .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects its biological activity:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Potential toxic effects, including oxidative stress and cellular damage.

Environmental Impact

The compound's degradation by microorganisms is crucial for bioremediation efforts aimed at reducing azo dye pollution in wastewater. Its breakdown products can be less harmful than the parent compound, making it a focus for environmental studies .

Applications in Research and Industry

This compound has diverse applications:

- In Chemistry : Used as a pH indicator and in studies related to azo dye degradation.

- In Biology : Employed in staining techniques for microscopy.

- In Medicine : Investigated for potential use in drug delivery systems.

- In Industry : Utilized in textile dyeing processes .

Case Studies

-

Azo Dye Degradation Study :

- Researchers studied the degradation of this compound by Streptomyces spp., demonstrating significant reduction rates under anaerobic conditions.

- Results indicated that the presence of specific nutrients enhanced degradation efficiency.

-

Toxicological Assessment :

- A study assessed the cytotoxic effects of various azo dyes, including this compound, on mammalian cell lines. Higher concentrations resulted in increased oxidative stress markers.

Summary Table of Biological Activity

| Activity Type | Observations |

|---|---|

| Microbial Degradation | Effective degradation by Streptomyces spp. |

| Toxicity | Induces oxidative stress at high concentrations |

| Cellular Metabolism | Serves as a carbon source for certain bacteria |

| Environmental Impact | Potential for bioremediation in wastewater treatment |

Eigenschaften

IUPAC Name |

sodium;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNHTSZQIOQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74543-21-8 | |

| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.